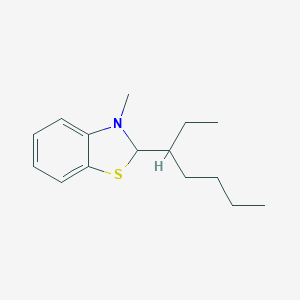
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as MBT, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to activate certain signaling pathways that are involved in the regulation of glucose metabolism.
Effets Biochimiques Et Physiologiques
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively low solubility in water, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several future directions that could be pursued in the study of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One potential area of research is the development of more efficient synthesis methods for 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could increase its accessibility and applicability in research. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could provide insights into its potential therapeutic applications. Furthermore, studies are needed to investigate the potential synergistic effects of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole with other compounds, which could enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzenethiol with 3-methyl-2-butanone in the presence of a strong acid catalyst. This reaction results in the formation of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have reported that 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole possesses significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to inhibit the formation of amyloid-beta plaques, which are believed to be responsible for the development of Alzheimer's disease. Furthermore, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.
Propriétés
Numéro CAS |
104169-07-5 |
|---|---|
Nom du produit |
2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole |
Formule moléculaire |
C15H23NS |
Poids moléculaire |
249.4 g/mol |
Nom IUPAC |
2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3 |
Clé InChI |
KRQGGVCQVXLFFR-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
SMILES canonique |
CCCCC(CC)C1N(C2=CC=CC=C2S1)C |
Synonymes |
Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



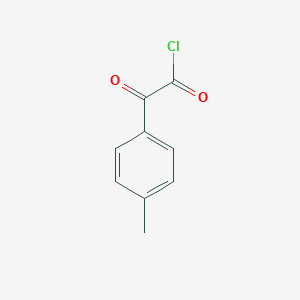
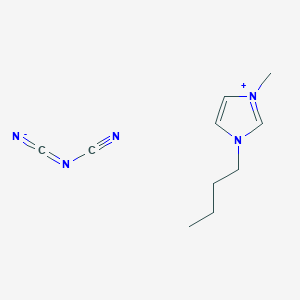
![4-Methyl-2-propyl-1H-benzo[d]imidazol-7-ol](/img/structure/B9882.png)
![3-[(Diethoxyphosphoryl)sulfanyl]-3-(propanoyloxy)propyl propanoate](/img/structure/B9887.png)
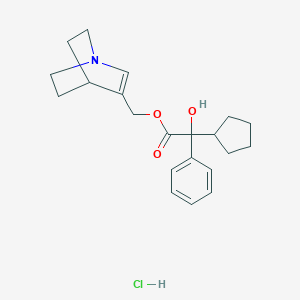
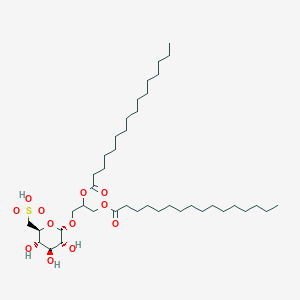
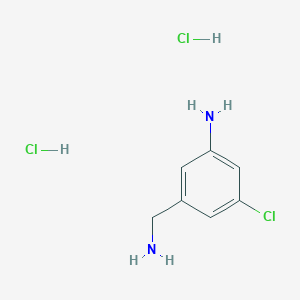
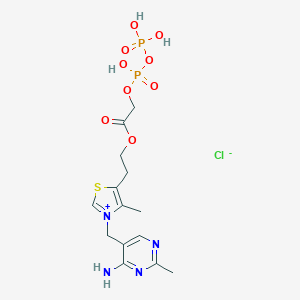

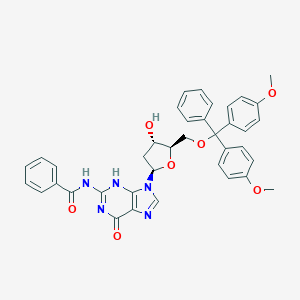
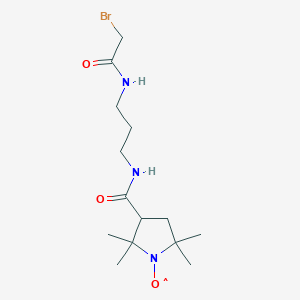
![6-(Dibutylamino)-1,8-diazabicyclo[5.4.0]undec-7-ene](/img/structure/B9901.png)

![Ethanone, 1-[2,3,3-trimethyl-1-(1-methylethyl)-2-aziridinyl]-(9CI)](/img/structure/B9904.png)